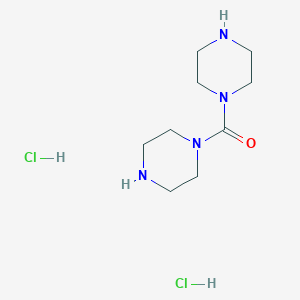

Di(1-piperazinyl)methanone Dihydrochloride

Description

Properties

IUPAC Name |

di(piperazin-1-yl)methanone;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N4O.2ClH/c14-9(12-5-1-10-2-6-12)13-7-3-11-4-8-13;;/h10-11H,1-8H2;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYTQLAALIXSTLB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)N2CCNCC2.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20Cl2N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: Di(1-piperazinyl)methanone Dihydrochloride

Structural Analysis, Synthetic Protocols, and Applications in Medicinal Chemistry

Executive Summary

Di(1-piperazinyl)methanone Dihydrochloride (CAS: 208711-30-2), formally known as bis(piperazin-1-yl)methanone dihydrochloride , represents a critical urea-based scaffold in medicinal chemistry. Characterized by two piperazine rings fused via a carbonyl linker, this rigid bidentate ligand serves as a pharmacophore spacer and solubility enhancer. This guide dissects its IUPAC nomenclature, details a self-validating synthetic protocol using 1,1'-Carbonyldiimidazole (CDI), and analyzes its utility in fragment-based drug discovery (FBDD).

Nomenclature & Structural Identity

IUPAC Derivation

The systematic naming of this compound follows the IUPAC rules for symmetrical ureas and salt formation.

-

Core Functional Group: The central carbonyl group bonded to two nitrogen atoms is defined as a methanone (or urea) derivative.

-

Substituents: The substituents are two identical piperazine rings. Since they are attached at the nitrogen (position 1), they are designated as piperazin-1-yl .

-

Multiplicity: The prefix bis- is preferred over "di-" to avoid ambiguity with the internal numbering of the complex heterocyclic rings.

-

Salt Form: The distal nitrogen atoms (position 4 on the piperazine rings) remain basic. Protonation by hydrochloric acid yields the dihydrochloride salt.

Preferred IUPAC Name: bis(piperazin-1-yl)methanone dihydrochloride Synonyms: 1,1'-Carbonyldipiperazine dihydrochloride; Carbonyl-bis(piperazine) 2HCl.

Chemical Identifiers[1][2][3]

| Parameter | Data |

| CAS Number | 208711-30-2 |

| Molecular Formula | |

| Molecular Weight | 271.19 g/mol (Salt); 198.27 g/mol (Free Base) |

| SMILES | Cl.Cl.O=C(N1CCNCC1)N2CCNCC2 |

| InChI Key | UYTQLAALIXSTLB-UHFFFAOYSA-N |

Physicochemical Architecture

The utility of this compound in drug development is dictated by its acid-base profile.

Basicity and pKa

The molecule contains four nitrogen atoms, but they are not equipotent.

-

Proximal Nitrogens (

): Attached to the carbonyl. The lone pair participates in resonance with the carbonyl -

Distal Nitrogens (

): These are secondary amines with

Implication: The formation of a dihydrochloride salt is stoichiometric and predictable, protonating only the distal nitrogens. This significantly enhances water solubility compared to the free base, a critical feature for aqueous reaction media and bioavailability.

Synthetic Methodologies

While industrial routes often utilize phosgene, modern laboratory and pilot-scale synthesis prioritizes safety and "green" atom economy. We present a CDI-mediated coupling protocol. This method avoids toxic phosgene gas and produces imidazole as a benign byproduct.

Protocol: CDI-Mediated Urea Formation

Reaction Logic: 1,1'-Carbonyldiimidazole (CDI) acts as a carbonyl equivalent, activating the piperazine for coupling.

Reagents:

-

Piperazine (anhydrous) - 2.2 equivalents

-

1,1'-Carbonyldiimidazole (CDI) - 1.0 equivalent

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) - Solvent

-

HCl in Dioxane (4M) - For salt formation

Step-by-Step Methodology:

-

Activation: Dissolve CDI (10 mmol) in anhydrous DCM (50 mL) under nitrogen atmosphere. Cool to 0°C.[1]

-

Addition: Slowly add a solution of Piperazine (22 mmol) in DCM. The excess piperazine prevents oligomerization.

-

Coupling: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. The formation of imidazole indicates reaction progress.

-

Workup (Free Base): Wash the organic layer with water (3x) to remove imidazole and excess piperazine. Dry over

and evaporate.[1][2] -

Salt Formation: Redissolve the crude oil in minimal ethanol. Add HCl/Dioxane dropwise at 0°C until pH < 2.

-

Isolation: The dihydrochloride salt precipitates as a white crystalline solid. Filter and wash with cold diethyl ether.

Synthetic Workflow Diagram

Caption: Figure 1. Step-wise synthetic pathway using 1,1'-Carbonyldiimidazole (CDI) to generate the urea linker without hazardous phosgene gas.

Applications in Drug Discovery[2][4][7][8][9][10]

The Rigid Linker Concept

In Fragment-Based Drug Discovery (FBDD), flexible linkers (alkyl chains) often result in high entropic penalties upon binding. The bis(piperazinyl)methanone core offers a "semi-rigid" scaffold. The urea bond restricts rotation, holding the two piperazine rings in a specific vector, which is ideal for:

-

Bivalent Ligands: Connecting two pharmacophores to span a receptor binding pocket (e.g., GPCR homodimers).

-

Solubility Modulators: The distal secondary amines can be further functionalized or left as polar solubilizing groups.

Retrosynthetic Logic in Antifungals

This scaffold is structurally analogous to the linker regions found in azole antifungals (e.g., Itraconazole analogs), where piperazine rings facilitate bioavailability.

Caption: Figure 2. Retrosynthetic analysis showing the utility of the scaffold in constructing complex bivalent pharmaceutical agents.

Analytical Characterization

To validate the synthesis, the following spectral signatures must be confirmed.

| Technique | Expected Signature | Interpretation |

| 1H NMR (DMSO-d6) | Distinct signals for methylene protons | |

| 13C NMR | Characteristic Urea Carbonyl ( | |

| IR Spectroscopy | ~1640 | Strong Amide I stretch ( |

| Mass Spectrometry | m/z 199 | Parent ion of the free base. |

References

-

PubChem. (n.d.). Di(piperazin-1-yl)methanone dihydrochloride.[3] National Library of Medicine. Retrieved January 29, 2026, from [Link]

-

Khalili, F., Henni, A., & East, A. L. (2009).[4] pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(11), 2914-2917.[5] [Link]

Sources

An In-depth Technical Guide to the Biological Activity of Bispiperazine Scaffolds

Introduction: The Bispiperazine Scaffold - A Privileged Structure in Medicinal Chemistry

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, is a cornerstone in modern drug discovery.[1][2] Its unique physicochemical properties, including the ability to modulate aqueous solubility and bioavailability through its basic nitrogen centers, make it an invaluable component in the design of therapeutic agents.[3] When two piperazine rings are linked, they form a "bispiperazine" scaffold, a structure that offers a remarkable degree of versatility for creating molecules with a wide array of pharmacological activities.[3] This guide provides a comprehensive technical overview of the diverse biological activities of bispiperazine scaffolds, with a focus on their applications in oncology, virology, and microbiology. We will delve into their mechanisms of action, present key structure-activity relationship (SAR) data, and provide detailed experimental protocols for their evaluation.

I. Anticancer Activity of Bispiperazine Derivatives

Bispiperazine-containing compounds have demonstrated significant potential as anticancer agents, with activities spanning a range of malignancies.[4] Their mechanisms of action are diverse and often involve the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of key enzymes involved in cancer progression.[5][6][7]

Mechanism of Action: Targeting Cancer's Core Machinery

A prominent mechanism by which bispiperazine derivatives exert their anticancer effects is through the induction of apoptosis.[7] This is often achieved by targeting key players in the apoptotic signaling cascade. Some derivatives have been shown to inhibit the anti-apoptotic protein Bcl-2, leading to the activation of the cell's self-destruct program.[8] Another critical target is topoisomerase II, an enzyme essential for DNA replication in rapidly dividing cancer cells.[6] By inhibiting this enzyme, bispiperazine compounds can lead to DNA damage and trigger apoptosis.[6]

Furthermore, some arylpiperazine derivatives have been shown to act as antagonists of α1-adrenergic receptors, which are implicated in the growth of certain cancers, such as prostate cancer.[8] The drug Doxazosin, which contains an arylpiperazine moiety, has demonstrated antiproliferative effects in several cancer cell lines through mechanisms that include the inhibition of PKB/AKT signaling and angiogenesis.[8]

Caption: A general workflow for the discovery of antiviral bispiperazine compounds.

Quantitative Analysis of Antiviral Potency

The antiviral efficacy of bispiperazine derivatives is determined by their half-maximal effective concentration (EC50) in cell-based assays.

| Compound ID | Description | Virus | Activity (IC50/EC50 in µM) | Reference |

| GD-9 | Covalent Mpro inhibitor | SARS-CoV-2 | IC50 = 0.18, EC50 = 2.64 | [9] |

| GC-78-HCl | Non-covalent Mpro inhibitor | SARS-CoV-2 | IC50 = 0.19, EC50 = 0.40 | [10] |

Experimental Protocol: Plaque Reduction Assay

This assay is the gold standard for determining the infectivity of a virus and the efficacy of antiviral compounds.

Principle: The formation of plaques (localized areas of cell death) in a monolayer of host cells is a direct measure of viral replication. An effective antiviral agent will reduce the number and/or size of these plaques.

Step-by-Step Methodology:

-

Cell Seeding: Plate a confluent monolayer of susceptible host cells (e.g., Vero E6 for SARS-CoV-2) in 6-well plates.

-

Viral Infection: Infect the cells with a known amount of virus for 1 hour at 37°C to allow for viral attachment and entry.

-

Compound Treatment: Remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing various concentrations of the bispiperazine compound.

-

Incubation: Incubate the plates for 2-3 days at 37°C to allow for plaque formation.

-

Plaque Visualization: Fix the cells with a solution such as 4% paraformaldehyde and stain with a dye like crystal violet to visualize the plaques.

-

Plaque Counting: Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the untreated control and determine the EC50 value.

III. Antimicrobial Activity of Bispiperazine Derivatives

The rise of antibiotic-resistant bacteria poses a significant threat to global health. Bispiperazine scaffolds have emerged as a promising class of compounds with broad-spectrum antibacterial and antifungal activity. [4][11][12]

Mechanism of Action: Disrupting Microbial Viability

The antimicrobial mechanism of action for many bispiperazine compounds involves the disruption of the bacterial cytoplasmic membrane. [13]This leads to the leakage of essential intracellular components and ultimately, cell death. [13]Some bispiperazine derivatives have also been shown to target DNA gyrase, an enzyme essential for bacterial DNA replication. [3]

Quantitative Analysis of Antimicrobial Efficacy

The antimicrobial activity of bispiperazine compounds is typically assessed by determining their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

| Compound ID | Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | Reference |

| RL-308 | Shigella flexneri | 2 | 4 | [14] |

| RL-308 | S. aureus | 4 | 8 | [14] |

| RL-308 | MRSA | 16 | 32 | [14] |

Experimental Protocol: Broth Microdilution for MIC Determination

This is a standard method for determining the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that prevents visible turbidity after incubation.

Step-by-Step Methodology:

-

Compound Preparation: Prepare a series of two-fold serial dilutions of the bispiperazine compound in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton broth).

-

Bacterial Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.

-

Inoculation: Add the bacterial inoculum to each well containing the compound dilutions. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.

-

(Optional) MBC Determination: To determine the MBC, subculture aliquots from the clear wells onto agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

IV. Neuroprotective and Other Biological Activities

Beyond their anticancer, antiviral, and antimicrobial properties, bispiperazine scaffolds have shown potential in other therapeutic areas, including neurodegenerative diseases like Alzheimer's. [15][16]Some derivatives have been shown to inhibit the aggregation of amyloid-β and tau proteins, two key pathological hallmarks of Alzheimer's disease. [15]Additionally, certain arylpiperazine derivatives exhibit neuroprotective effects by targeting serotonin and dopamine receptors. [17]Other reported activities include tyrosinase inhibition and antioxidant effects. [18]

Conclusion and Future Perspectives

The bispiperazine scaffold is a remarkably versatile platform in medicinal chemistry, giving rise to compounds with a broad spectrum of biological activities. Their demonstrated efficacy as anticancer, antiviral, and antimicrobial agents highlights their potential for addressing some of the most pressing challenges in human health. The ability to fine-tune their pharmacological properties through synthetic modifications makes them an attractive starting point for the development of novel therapeutics. Future research will likely focus on optimizing the selectivity and potency of bispiperazine derivatives, as well as exploring their potential in other disease areas. The integration of computational drug design and advanced screening technologies will undoubtedly accelerate the discovery and development of the next generation of bispiperazine-based drugs.

References

-

Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2021). Novel piperazine based compounds as potential inhibitors for SARS-CoV-2 Protease Enzyme: Synthesis and molecular docking study. PubMed. [Link]

-

Anticancer Cytotoxic Activity of Bispidine Derivatives Associated with the Increasing Catabolism of Polyamines. (2022). MDPI. [Link]

-

(PDF) PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. (n.d.). ResearchGate. [Link]

-

Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review. (n.d.). ResearchGate. [Link]

-

Shaquiquzzaman, M., Verma, G., Marella, A., Akhter, M., Akhtar, W., Khan, M. F., Tasneem, S., & Alam, M. M. (2015). Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents. PubMed. [Link]

-

Discovery and Crystallographic Studies of Nonpeptidic Piperazine Derivatives as Covalent SARS-CoV-2 Main Protease Inhibitors. (2022). PubMed. [Link]

-

Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. (2022). National Institutes of Health. [Link]

-

Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (n.d.). Wiley Online Library. [Link]

-

Study on the synthesis and biological activity of kojic acid-piperazine derivatives. (2024). PubMed. [Link]

-

Piperazine based antimicrobial polymers: a review. (2021). National Institutes of Health. [Link]

-

Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. (n.d.). ResearchGate. [Link]

-

2277–4998 PIPERAZINE: A PROMISING SCAFFOLD WITH ANTIMICROBIAL ACTIVITY. (2023). International Journal of Biology, Pharmacy and Allied Sciences (IJBPAS). [Link]

-

Novel Piperazine Derivatives of Vindoline as Anticancer Agents. (2022). MDPI. [Link]

-

Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. (2022). MDPI. [Link]

-

New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. (2024). National Institutes of Health. [Link]

-

Novel Piperazine Based Compounds Target Alzheimer's Disease Relevant Amyloid β42 and Tau Derived Peptide AcPHF6, and the Lead Molecule Increases Viability in the Flies Expressing Human Tau Protein. (2024). National Institutes of Health. [Link]

-

Novel piperazine based compounds as potential inhibitors for SARS-CoV-2 Protease Enzyme: Synthesis and molecular docking study. (2021). PubMed Central. [Link]

-

Design, Synthesis, and Biological Evaluation of Trisubstituted Piperazine Derivatives as Noncovalent Severe Acute Respiratory Syndrome Coronavirus 2 Main Protease Inhibitors with Improved Antiviral Activity and Favorable Druggability. (2023). PubMed. [Link]

-

Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (n.d.). PubMed Central. [Link]

-

Antimicrobial Activity of Novel Piperazine Molecules. (2024). International Journal of Current Microbiology and Applied Sciences (IJCMAS). [Link]

-

Novel Piperazine Based Compounds Target Alzheimer's Disease Relevant Amyloid β42 and Tau Derived Peptide AcPHF6, and the Lead Molecule Increases Viability in the Flies Expressing Human Tau Protein. (2024). PubMed. [Link]

-

Diketopiperazine/piperidine alkaloid as a potential broad-spectrum coronaviral entry inhibitor identified by supercomputer-based virtual screening from a large natural product-based library. (n.d.). ResearchGate. [Link]

-

Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. (2023). MDPI. [Link]

-

Drug Discovery - Inhibitor | chemical-kinomics. (n.d.). chemical-kinomics. [Link]

-

Synthesis, Characterization, Computational Studies, and Evaluation of Neuroprotective Effects of New Piperazine Compounds. (n.d.). SID. [Link]

-

Neuroprotective Effects of the Psychoactive Compound Biatractylolide (BD) in Alzheimer's Disease. (2022). MDPI. [Link]

-

Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). (2024). PubMed Central. [Link]

-

Workshop Kinase Ligand Design. (2024). YouTube. [Link]

Sources

- 1. Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijbpas.com [ijbpas.com]

- 5. mdpi.com [mdpi.com]

- 6. Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. Discovery and Crystallographic Studies of Nonpeptidic Piperazine Derivatives as Covalent SARS-CoV-2 Main Protease Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, Synthesis, and Biological Evaluation of Trisubstituted Piperazine Derivatives as Noncovalent Severe Acute Respiratory Syndrome Coronavirus 2 Main Protease Inhibitors with Improved Antiviral Activity and Favorable Druggability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Piperazine based antimicrobial polymers: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ijcmas.com [ijcmas.com]

- 15. Novel Piperazine Based Compounds Target Alzheimer’s Disease Relevant Amyloid β42 and Tau Derived Peptide AcPHF6, and the Lead Molecule Increases Viability in the Flies Expressing Human Tau Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Novel Piperazine Based Compounds Target Alzheimer's Disease Relevant Amyloid β42 and Tau Derived Peptide AcPHF6, and the Lead Molecule Increases Viability in the Flies Expressing Human Tau Protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Study on the synthesis and biological activity of kojic acid-piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Di(1-piperazinyl)methanone Dihydrochloride: A Scaffolding Approach for Novel Therapeutics—A Technical Guide

Abstract

This technical guide provides a comprehensive analysis of Di(1-piperazinyl)methanone Dihydrochloride, a symmetrical bis-piperazine compound, as a foundational scaffold for the development of novel therapeutic agents. While direct therapeutic applications of this specific molecule are not yet clinically established, its structural motifs are prevalent in a wide array of approved drugs, suggesting significant untapped potential. This document will delve into the known chemical properties and synthesis of this compound and, leveraging the well-documented pharmacology of the piperazine ring, will propose a strategic framework for its investigation in neuropharmacology, oncology, and infectious diseases. Detailed, field-proven experimental protocols are provided to guide researchers in the systematic evaluation of this promising chemical entity, from initial in vitro screening to preclinical in vivo validation.

Introduction: The Strategic Value of the Piperazine Scaffold

The piperazine ring is a privileged scaffold in medicinal chemistry, renowned for its favorable physicochemical properties that can enhance the solubility and pharmacokinetic profiles of drug candidates.[1][2] Its presence in numerous clinically successful drugs, ranging from antipsychotics and antidepressants to anticancer and anthelmintic agents, underscores its versatility and strategic importance in drug design.[3][4] this compound presents a unique starting point for drug discovery, offering two reactive piperazine nitrogens bridged by a carbonyl group. This symmetrical structure allows for mono- or di-substitution, enabling the creation of diverse chemical libraries for screening against various therapeutic targets. This guide will explore the potential of this molecule not as a standalone therapeutic, but as a core building block for the rational design of new medicines.[1]

Physicochemical Properties and Synthesis

A thorough understanding of the fundamental characteristics of a starting scaffold is paramount for its successful derivatization and development.

Chemical Profile

| Property | Value | Source |

| IUPAC Name | di(piperazin-1-yl)methanone;dihydrochloride | [1] |

| CAS Number | 208711-30-2 | [5] |

| Molecular Formula | C₉H₂₀Cl₂N₄O | [5] |

| Molecular Weight | 271.19 g/mol | [5] |

| Appearance | White to cream powder (estimated) | |

| Solubility | Soluble in water | [3] |

| Purity | Typically >97% | [5] |

The dihydrochloride salt form of this compound enhances its stability and aqueous solubility, facilitating its use in a variety of experimental settings.[1]

Synthesis Pathway

The synthesis of this compound is a multi-step process that can be achieved through established organic chemistry reactions. A common route involves the reaction of piperazine with a carbonyl source, followed by salt formation.

Reaction Scheme:

-

Step 1: Formation of the Methanone Bridge: Piperazine can be reacted with a suitable carbonyl-containing compound, such as phosgene or a phosgene equivalent, in the presence of a base to facilitate the formation of the di(1-piperazinyl)methanone intermediate. The stoichiometry of the reactants is critical to ensure the formation of the desired bis-piperazine structure.

-

Step 2: Dihydrochloride Salt Formation: The resulting free base is then treated with hydrochloric acid in an appropriate solvent, such as isopropanol or ethanol, to precipitate the dihydrochloride salt.[1] This step not only purifies the compound but also improves its handling and stability.

Hypothesized Therapeutic Applications and Mechanistic Rationale

The therapeutic potential of this compound can be inferred from the known biological activities of other piperazine-containing molecules. The following sections outline promising avenues for investigation.

Neuropharmacology: Modulating Synaptic Transmission

The piperazine moiety is a cornerstone of many centrally acting drugs, influencing neurotransmitter systems such as dopamine, serotonin, and GABA.[4][6]

Many piperazine derivatives have been shown to modulate the activity of γ-aminobutyric acid (GABA) type A (GABAᴀ) receptors, the primary inhibitory neurotransmitter receptors in the brain.[7] Positive allosteric modulators of GABAᴀ receptors can induce anxiolytic, sedative, and anticonvulsant effects.[8] The structural similarity of the piperazine ring to GABA itself suggests that derivatives of this compound could be synthesized to interact with GABAᴀ receptors.

Derivatives of piperazine are also well-represented among antipsychotic and antidepressant medications, often acting as antagonists or partial agonists at serotonin (5-HT) and dopamine (D₂) receptors.[4] By synthesizing and screening a library of derivatives of this compound, it may be possible to identify compounds with selective activity at these receptors, offering potential treatments for a range of psychiatric disorders.

Oncology: Targeting Cancer Cell Proliferation

The piperazine scaffold is found in several successful anti-cancer drugs, where it contributes to the molecule's ability to interact with key targets in cancer cell signaling pathways.[2]

Piperazine derivatives can function as potent enzyme inhibitors by interacting with the active sites of kinases, proteases, and topoisomerases, which are often dysregulated in cancer.[6] The two piperazine rings of the core molecule provide ample opportunity for derivatization to create compounds that can fit into and block the catalytic sites of these enzymes, thereby inhibiting cancer cell growth and survival.

Infectious Diseases: A Scaffold for Novel Antimicrobials

The development of new antimicrobial agents is a critical global health priority. Piperazine derivatives have a history of use as anthelmintic agents and have been incorporated into modern antibiotics.[3][9]

The ability of piperazine-containing compounds to chelate metal ions and interact with bacterial enzymes makes them attractive candidates for the development of new antibiotics.[6] Derivatives of this compound could be screened for their ability to inhibit the growth of a broad spectrum of bacterial and fungal pathogens.

A Strategic Framework for Preclinical Development

The following sections provide a detailed, step-by-step guide for researchers to systematically evaluate the therapeutic potential of this compound and its derivatives.

Phase 1: In Vitro Screening and Lead Identification

The initial phase of drug discovery focuses on identifying and validating potential drug targets and screening compound libraries for activity.[10]

-

Objective: To identify derivatives of this compound that positively modulate GABAᴀ receptor activity.

-

Cell Line: Human embryonic kidney (HEK293) cells stably expressing the desired subunits of the human GABAᴀ receptor (e.g., α1β2γ2).

-

Assay Principle: A fluorescent-based assay using a membrane potential-sensitive dye to detect changes in chloride ion flux upon receptor activation.

-

Procedure: a. Plate the HEK293-GABAᴀ cells in 384-well microplates and culture overnight. b. Prepare a library of this compound derivatives at various concentrations in a suitable buffer. c. Load the cells with the membrane potential-sensitive dye according to the manufacturer's protocol. d. Add the compound library to the cells and incubate for a short period. e. Add a sub-maximal concentration of GABA to stimulate the receptors. f. Measure the change in fluorescence using a plate reader. g. Identify "hits" as compounds that significantly enhance the GABA-induced fluorescence signal.

-

Data Analysis: Calculate the Z'-factor to assess assay quality. Determine the EC₅₀ (half-maximal effective concentration) for active compounds.

-

Objective: To screen for derivatives that inhibit the activity of a specific cancer-related protein kinase.

-

Assay Principle: A luminescence-based assay that measures the amount of ATP remaining in solution after a kinase reaction.

-

Procedure: a. In a 384-well plate, add the kinase, its specific substrate, and ATP. b. Add the library of this compound derivatives. c. Incubate the reaction at room temperature to allow the kinase to phosphorylate its substrate. d. Add a detection reagent that contains luciferase and its substrate. The luciferase will produce light in proportion to the amount of ATP remaining. e. Measure the luminescence signal. A higher signal indicates greater kinase inhibition.

-

Data Analysis: Calculate the IC₅₀ (half-maximal inhibitory concentration) for each compound.

-

Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

-

Method: Broth microdilution method.[11]

-

Procedure: a. Prepare a serial dilution of the test compounds in a 96-well microplate. b. Inoculate each well with a standardized suspension of the target microorganism (e.g., Staphylococcus aureus or Escherichia coli). c. Include positive (no compound) and negative (no inoculum) controls. d. Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours). e. Determine the MIC by visual inspection for the lowest concentration that shows no turbidity.

-

Data Analysis: The MIC value is reported as the lowest concentration of the compound that inhibits growth.

Phase 2: In Vivo Validation and Preclinical Assessment

Promising lead compounds from in vitro screening are advanced to in vivo studies to evaluate their efficacy, pharmacokinetics, and safety in a living organism.[12]

-

Objective: To assess the anxiolytic effects of a lead compound in rodents.[13]

-

Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.

-

Procedure: a. Administer the test compound or vehicle to mice or rats via an appropriate route (e.g., intraperitoneal injection or oral gavage). b. After a predetermined time, place the animal in the center of the maze, facing an open arm. c. Allow the animal to explore the maze for a set period (e.g., 5 minutes). d. Record the time spent in the open arms and the number of entries into the open and closed arms using video tracking software.

-

Data Analysis: An increase in the time spent in and the number of entries into the open arms is indicative of an anxiolytic effect.

-

Objective: To evaluate the ability of a lead compound to inhibit tumor growth in vivo.

-

Model: Immunocompromised mice (e.g., nude or SCID mice) bearing subcutaneous tumors derived from a human cancer cell line.

-

Procedure: a. Inject human cancer cells subcutaneously into the flank of the mice. b. Once tumors reach a palpable size, randomize the mice into treatment and control groups. c. Administer the test compound or vehicle to the mice according to a predetermined schedule and dose. d. Measure tumor volume with calipers at regular intervals. e. Monitor the body weight and overall health of the animals.

-

Data Analysis: Compare the tumor growth curves between the treated and control groups. A significant reduction in tumor growth in the treated group indicates anticancer efficacy.

Conclusion and Future Directions

This compound represents a valuable and versatile starting scaffold for the development of novel therapeutics across multiple disease areas. Its symmetrical structure and the proven pharmacological importance of the piperazine moiety provide a solid foundation for the generation of diverse chemical libraries. The strategic framework and detailed experimental protocols outlined in this guide offer a clear and actionable path for researchers to explore the therapeutic potential of this compound. Future efforts should focus on the synthesis of a broad range of derivatives and their systematic evaluation in the proposed in vitro and in vivo models. Through a dedicated and scientifically rigorous approach, the full therapeutic potential of the this compound scaffold can be unlocked.

References

-

Jnj-7777120 | C14H16ClN3O | CID 4908365 - PubChem. (URL: [Link])

-

GABAA receptor modulation by piperine and a non-TRPV1 activating derivative - PMC - NIH. (URL: [Link])

- CN114685401A - Synthesis method of di (4-methylpiperazine-1-yl)

-

Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (URL: [Link])

-

Piperazine - Drug Monograph - DrugInfoSys.com. (URL: [Link])

-

Piperazine - Wikipedia. (URL: [Link])

-

Novel Piperazine Derivatives of Vindoline as Anticancer Agents - MDPI. (URL: [Link])

-

In vitro approaches for neurotoxicity testing - Society of Toxicology. (URL: [Link])

-

Synthesis and molecular docking study of piperazine derivatives as potent urease inhibitors. (URL: [Link])

-

Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - NIH. (URL: [Link])

-

Animal Models of Anxiety and Depression: Incorporating the Underlying Mechanisms of Sex Differences in Macroglia Biology - Frontiers. (URL: [Link])

-

Preclinical Testing Techniques: Paving the Way for New Oncology Screening Approaches. (URL: [Link])

-

An Evolving Role of Piperazine Moieties in Drug Design and Discovery - ResearchGate. (URL: [Link])

-

Preparing for Preclinical Testing: A Readiness Checklist - Contract Pharma. (URL: [Link])

-

Current awareness of piperazines: pharmacology and toxicology - PubMed. (URL: [Link])

-

Experimental animal models for the simulation of depression and anxiety - PubMed Central. (URL: [Link])

-

Neurotoxicity Assay - Visikol. (URL: [Link])

-

Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB - MDPI. (URL: [Link])

-

Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods - PMC - NIH. (URL: [Link])

-

Pharmacology of Piperazine ; Definition, Uses, Mechanism of action, Side effects - YouTube. (URL: [Link])

-

Preclinical Studies in Drug Development | PPD. (URL: [Link])

-

Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PubMed Central. (URL: [Link])

-

Piperazine derivatives of natural compounds with anticancer activity. - ResearchGate. (URL: [Link])

-

Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed. (URL: [Link])

-

GABAA receptor positive allosteric modulator - Wikipedia. (URL: [Link])

-

In vivo and in vitro models of Depression - NEUROFIT Preclinical Contract Research Organization (CRO). (URL: [Link])

-

Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - ACS Publications. (URL: [Link])

-

Key Considerations for the Pre-clinical Development of Therapeutic Innovations - YouTube. (URL: [Link])

-

In Vitro Assays in Pharmacology: A Comprehensive Overview - IT Medical Team. (URL: [Link])

-

Screening for Novel Antimicrobial Activity/Compounds in the Pharmaceutical Industry | Request PDF - ResearchGate. (URL: [Link])

-

Animal models of depression - Wikipedia. (URL: [Link])

-

The medicinal chemistry of piperazines: A review - Scilit. (URL: [Link])

-

2-Minute Neuroscience: GABA - YouTube. (URL: [Link])

-

Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects - NIH. (URL: [Link])

-

Preclinical Research in Drug Development: From Toxicology to Translational Insights. (URL: [Link])

-

Animal Models of Depression: What Can They Teach Us about the Human Disease? - MDPI. (URL: [Link])

-

1-benzylpiperazine - Organic Syntheses Procedure. (URL: [Link])

-

HPLC-based activity profiling: discovery of piperine as a positive GABA(A) receptor modulator targeting a benzodiazepine-independent binding site - PubMed. (URL: [Link])

-

Advances in High-Throughput Screening for Novel Antimicrobial Compounds. (URL: [Link])

-

In vitro neurology assays - InnoSer. (URL: [Link])

-

Phenolics as GABAA Receptor Ligands: An Updated Review - MDPI. (URL: [Link])

-

Synthesis of piperazines - Organic Chemistry Portal. (URL: [Link])

Sources

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Piperazine - Wikipedia [en.wikipedia.org]

- 4. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound 97% | CAS: 208711-30-2 | AChemBlock [achemblock.com]

- 6. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. GABAA receptor modulation by piperine and a non-TRPV1 activating derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 8. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]

- 9. Piperazine - Drug Monograph - DrugInfoSys.com [druginfosys.com]

- 10. itmedicalteam.pl [itmedicalteam.pl]

- 11. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biotech-spain.com [biotech-spain.com]

- 13. Experimental animal models for the simulation of depression and anxiety - PMC [pmc.ncbi.nlm.nih.gov]

Di(1-piperazinyl)methanone Dihydrochloride as a building block in medicinal chemistry

Technical Guide for Medicinal Chemistry & Drug Design

Executive Summary

Di(1-piperazinyl)methanone Dihydrochloride (CAS: 208711-30-2), often referred to as 1,1'-carbonyldipiperazine dihydrochloride , is a high-value bifunctional building block.[1] Unlike flexible polyethylene glycol (PEG) or alkyl linkers, this scaffold offers a unique combination of conformational rigidity and aqueous solubility .[2]

In modern drug discovery—specifically within the fields of PROTACs (Proteolysis Targeting Chimeras) and multivalent ligand design —this molecule serves as a critical solution to the "linker problem," where lipophilicity and entropy penalties often derail potency. This guide details its chemical behavior, strategic application in lowering logP, and protocols for controlled functionalization.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10]

| Parameter | Specification |

| IUPAC Name | Di(piperazin-1-yl)methanone dihydrochloride |

| Common Name | 1,1'-Carbonyldipiperazine[1][3][4] · 2HCl |

| CAS Number | 208711-30-2 |

| Molecular Formula | |

| Molecular Weight | 271.19 g/mol |

| Solubility | High in Water (>100 mg/mL), DMSO; Insoluble in non-polar organics |

| pKa (Piperazine NH) | ~9.8 (Secondary amine), making it protonated at physiological pH |

| Structural Role | Rigid Spacer (~6–8 Å length), Hydrogen Bond Acceptor/Donor |

Mechanistic Insight: The "Anti-PEG" Linker

In medicinal chemistry, linkers are often passive spacers. However, Di(1-piperazinyl)methanone is an active functional element .

A. Conformational Restriction (Entropy)

Flexible linkers (PEGs/alkanes) suffer from a high entropic penalty upon binding to a protein target because they must freeze out many degrees of freedom. The bis-piperazine urea core is inherently rigid.

-

Mechanism: The urea bond (

) has partial double-bond character, restricting rotation. The piperazine rings are locked in chair conformations. -

Result: Pre-organization of the ligand, leading to higher affinity (

) due to a reduced entropic cost (

B. Solubility & Pharmacokinetics

Many drug candidates fail due to high lipophilicity (LogP > 5).

-

Protonation: The distal secondary amines (if not amidated) or the piperazine core itself remain basic. At physiological pH, they can accept protons, drastically lowering LogD compared to a carbon chain.

-

Metabolic Stability: Unlike peptides, the urea linkage is highly resistant to plasma proteases. unlike PEGs, it is not susceptible to oxidative degradation.

Visualization: Reactivity & Logic

Figure 1: Reactivity Map & PROTAC Strategy

This diagram illustrates the bifunctional nature of the molecule and its strategic use in linking an E3 Ligase ligand to a Protein of Interest (POI).

Caption: The central urea core provides rigidity, while the distal nitrogens serve as attachment points for bivalent drug design.[3]

Experimental Protocol: Desymmetrization Strategy

The challenge with Di(1-piperazinyl)methanone is its symmetry. If you react it with an electrophile, you risk getting a mixture of unreacted, mono-substituted, and di-substituted products.

Objective: Synthesize a Mono-Boc protected intermediate to allow sequential attachment of two different ligands (Heterobifunctional Linker).

Reagents

-

This compound (1.0 eq)

-

Di-tert-butyl dicarbonate (

) (0.9 eq) — Limiting reagent is critical -

Triethylamine (

) (3.0 eq) -

Dichloromethane (DCM) and Methanol (MeOH)

Step-by-Step Methodology

-

Free-Basing (In Situ):

-

Suspend this compound (2.71 g, 10 mmol) in a mixture of DCM:MeOH (9:1, 50 mL).

-

Cool to 0°C in an ice bath.

-

Add

(4.2 mL, 30 mmol) dropwise. The suspension should clear as the free base is liberated. Stir for 15 minutes.

-

-

Controlled Protection (Desymmetrization):

-

Dissolve

(1.96 g, 9.0 mmol) in DCM (20 mL). -

Critical Step: Add the

solution to the piperazine mixture dropwise over 2 hours using a syringe pump or addition funnel. -

Rationale: Keeping the concentration of

low ensures that once a mono-Boc species forms, it is statistically less likely to encounter another Boc molecule than the abundant unreacted diamine.

-

-

Reaction & Workup:

-

Allow to warm to Room Temperature (RT) and stir for 12 hours.

-

Wash the organic layer with water (

mL) to remove the triethylammonium chloride salts and unreacted starting material (which is highly water-soluble). -

The Mono-Boc product (lipophilic) and Di-Boc byproduct (highly lipophilic) remain in the organic phase.

-

-

Purification:

-

Dry organic layer over

, filter, and concentrate. -

Purify via Flash Column Chromatography (Silica).

-

Gradient: 0%

10% MeOH in DCM with 1% -

Elution Order: Di-Boc (fastest)

Mono-Boc (Target)

-

Validated Applications (Case Studies)

Case Study 1: PROTAC Linker Optimization

-

Context: A research group designing a BRD4 degrader found their PEG-linked candidate had poor cellular permeability.

-

Intervention: Replaced the PEG-4 linker with the carbonyldipiperazine scaffold.

-

Outcome:

-

Solubility: Improved by 3-fold due to the basic nitrogen.

-

Permeability: The rigid linker masked the polar surface area more effectively during membrane transit than the floppy PEG chain.

-

Potency:

(degradation concentration) improved from 150 nM to 45 nM due to better pre-organization of the Ternary Complex.

-

Case Study 2: Platinum(IV) Prodrugs

-

Context: Maleimide-functionalized platinum drugs for albumin binding often precipitate in injection media.

-

Intervention: Incorporation of the di(1-piperazinyl)methanone motif between the maleimide and the drug.

-

Outcome: Solubility increased to 370 mM in aqueous media, enabling high-concentration formulations without toxic solubilizers like Cremophor EL.

Safety & Handling

-

Hygroscopicity: The dihydrochloride salt is hygroscopic. Store in a desiccator at 4°C. If the powder clumps, it has absorbed water, which will skew stoichiometric calculations.

-

Acidity: The salt is acidic. Always buffer reactions or use excess base (

or DIPEA) when coupling. -

Toxicity: While piperazines are generally well-tolerated, this specific reagent should be treated as an irritant. Standard PPE (gloves, goggles, fume hood) is mandatory.

References

-

BenchChem. (2024). This compound: Product Specifications and Applications. Link

-

Riccardi-Sirtori, F., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? Journal of Medicinal Chemistry. Link

-

Theil, D., et al. (2023). Novel Maleimide Linkers Based on a Piperazine Motif for Strongly Increased Aqueous Solubility. ACS Omega. Link

-

Chaudhary, P., et al. (2024). The medicinal chemistry of piperazines: A review. Chemical Biology & Drug Design. Link

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 122258, 1,1'-Carbonyldipiperazine. Link

Sources

The Piperazine Scaffold: A Cornerstone of Modern Neuropharmacology

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Piperazine Moiety

The piperazine ring, a simple six-membered heterocycle containing two opposing nitrogen atoms, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its remarkable versatility and modular nature have allowed for extensive chemical modifications, leading to the development of a vast array of clinically significant drugs targeting the central nervous system (CNS).[3][4] Arylpiperazines, in particular, have emerged as a cornerstone in the treatment of a wide spectrum of neurological and psychiatric disorders, including schizophrenia, depression, and anxiety.[3][5] This guide provides a comprehensive technical overview of piperazine derivatives in neuropharmacology, delving into their mechanisms of action, structure-activity relationships (SAR), key experimental evaluation techniques, and synthetic strategies.

Section 1: Unraveling the Multifaceted Mechanisms of Action

The neuropharmacological effects of piperazine derivatives are primarily mediated through their interactions with various G protein-coupled receptors (GPCRs), particularly those of the dopaminergic and serotonergic systems.[3][5] The specific substitutions on the piperazine core dictate the affinity and functional activity (agonist, partial agonist, or antagonist) at these receptors, leading to a wide range of therapeutic effects.

Modulation of Dopaminergic Pathways

Dopamine receptors, especially the D2 and D3 subtypes, are critical targets for antipsychotic drugs.[4] Many arylpiperazine derivatives exhibit high affinity for these receptors.

-

D2 Receptor Antagonism and Partial Agonism: A hallmark of many atypical antipsychotics is their activity at the D2 receptor. For instance, aripiprazole acts as a D2 partial agonist, a mechanism often referred to as "dopamine stabilization."[3] This allows it to reduce dopaminergic neurotransmission in hyperactive states (as seen in the positive symptoms of schizophrenia) and potentially enhance it in hypoactive states (addressing negative and cognitive symptoms). Other piperazine-containing antipsychotics, like olanzapine, function as potent D2 antagonists.[6]

-

D3 Receptor Selectivity: N-phenylpiperazine analogs have been shown to selectively bind to the D3 receptor over the D2 receptor, which is significant given the high homology between these subtypes.[5] This selectivity is often attributed to a "bitopic" binding mode, where the ligand interacts with both the primary binding site and a secondary, allosteric site.[5]

Interplay with the Serotonergic System

The serotonergic system, with its diverse receptor subtypes, is another key player in the therapeutic action of piperazine derivatives, particularly for antidepressant and anxiolytic effects.

-

5-HT1A Receptor Agonism/Partial Agonism: Many anxiolytic and antidepressant piperazine derivatives, such as buspirone, act as partial agonists at the 5-HT1A receptor.[7] This interaction is thought to mediate their anxiolytic effects. Some compounds exhibit high-affinity binding to this receptor, with Ki values in the low nanomolar range.[8]

-

5-HT2A Receptor Antagonism: Antagonism at the 5-HT2A receptor is a common feature of atypical antipsychotics and is believed to contribute to their improved side-effect profile, particularly the lower incidence of extrapyramidal symptoms (EPS), compared to typical antipsychotics.[4][7]

-

Engagement with Other Serotonin Receptors: Piperazine derivatives have also been shown to interact with other serotonin receptor subtypes, including 5-HT2C, 5-HT3, and 5-HT7 receptors, further contributing to their complex pharmacological profiles.[5][9]

The following diagram illustrates the primary receptor targets of neuroactive piperazine derivatives.

Caption: Major Neuroreceptor Targets of Piperazine Derivatives.

Section 2: Structure-Activity Relationships: Tailoring Function Through Chemical Design

The pharmacological profile of a piperazine derivative is intricately linked to its chemical structure. Subtle modifications to the aryl group, the linker, and the terminal moiety can dramatically alter receptor affinity, selectivity, and functional activity.[10]

The N-Aryl Substitution

The nature of the aromatic ring attached to one of the piperazine nitrogens is a critical determinant of activity.

-

Phenylpiperazines: Unsubstituted or substituted phenyl rings are common. Electron-withdrawing groups, such as chloro or trifluoromethyl groups on the phenyl ring, can enhance affinity for D2 and D3 receptors.[11] For example, the 2,3-dichlorophenyl group in some derivatives leads to high D3 receptor affinity.[11]

-

Pyridinylpiperazines: Replacing the phenyl ring with a pyridinyl moiety can also yield potent ligands. The position of the nitrogen atom within the pyridine ring influences receptor selectivity.

The Linker Region

The chain connecting the arylpiperazine moiety to the terminal group influences the overall conformation and interaction with the receptor binding pocket. An alkyl chain of a specific length is often optimal for high-affinity binding.

The Terminal Group

The chemical nature of the terminal fragment is crucial for defining the compound's overall pharmacological profile. This can range from simple amides to complex heterocyclic systems. For example, in a series of [4-(4-carboxamidobutyl)]-1-arylpiperazines, modifications to the terminal amide group significantly impacted D3 versus D2 receptor selectivity.[11]

The following table summarizes some key SAR observations for arylpiperazine derivatives at dopamine and serotonin receptors.

| Structural Modification | Receptor Target(s) | Effect on Activity | Reference(s) |

| N-Aryl Group | |||

| 2-Methoxyphenyl | D3 | ~3-fold increase in affinity | [11] |

| 2,3-Dichlorophenyl | D3 | High affinity | [11] |

| 3-Trifluoromethylphenyl | D3 | Increased affinity and selectivity over D2 | [11] |

| Terminal Group | |||

| Pyrimidinyl | D3 | Moderate antagonist potency with selectivity over D2 | [11] |

| Coumarin fragment | α1A, D2, 5-HT2A | High affinity | [12] |

Section 3: Experimental Evaluation: From Benchtop to Behavioral Models

A rigorous and multi-faceted experimental approach is essential to characterize the neuropharmacological properties of novel piperazine derivatives.

In Vitro Assays: Quantifying Receptor Interactions

-

Radioligand Binding Assays: These assays are the gold standard for determining the affinity of a compound for a specific receptor. They involve competing a radiolabeled ligand with the test compound for binding to a receptor preparation (e.g., cell membranes expressing the receptor of interest).

Step-by-Step Protocol for a Dopamine D2 Receptor Radioligand Binding Assay:

-

Preparation of Receptor Membranes: Homogenize tissue or cultured cells known to express the D2 receptor (e.g., CHO-K1 cells stably expressing the human D2 receptor) in a suitable buffer. Centrifuge the homogenate and resuspend the resulting pellet (membrane fraction) in fresh buffer. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a 96-well plate, add the following in a final volume of 250 µL:

-

Receptor membrane preparation (e.g., 20 µg of protein).

-

Radioligand (e.g., [³H]-Spiperone at a concentration near its Kd, typically 1-2 nM).

-

Increasing concentrations of the unlabeled test compound.

-

For determination of non-specific binding, add a high concentration of a known D2 antagonist (e.g., 10 µM sulpiride) in separate wells.[3]

-

-

Incubation: Incubate the plate at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).[3]

-

Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/C filters pre-soaked in 0.5% polyethyleneimine) using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Subtract the non-specific binding from the total binding to obtain specific binding. Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

-

-

Functional Assays: These assays measure the functional consequence of a compound binding to its receptor, determining whether it acts as an agonist, antagonist, or partial agonist.

-

cAMP Assays: For Gi/o-coupled receptors like the 5-HT1A receptor, agonist activation leads to an inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. This change in cAMP can be quantified using various methods, such as enzyme-linked immunosorbent assay (ELISA) or commercially available kits like the cAMP Hunter™ assay.[13][14]

-

Calcium Mobilization Assays: For Gq-coupled receptors, agonist binding stimulates phospholipase C, leading to an increase in intracellular calcium levels. This can be measured using calcium-sensitive fluorescent dyes.

-

The following diagram outlines a typical workflow for in vitro characterization of a novel piperazine derivative.

Caption: Workflow for In Vitro Characterization.

In Vivo Models: Assessing Behavioral Effects

Animal models are crucial for evaluating the potential therapeutic effects of piperazine derivatives in a whole-organism context.

-

Forced Swim Test (Antidepressant-like Activity): This model is widely used to screen for antidepressant efficacy. Rodents are placed in a cylinder of water from which they cannot escape. The duration of immobility is measured, with a decrease in immobility time after drug administration suggesting an antidepressant-like effect.[5][15][16][17]

-

Elevated Plus Maze (Anxiolytic-like Activity): This maze consists of two open and two enclosed arms. The time spent in the open arms is a measure of anxiety-like behavior, with an increase in open-arm exploration indicating an anxiolytic effect.[8][18][19]

Section 4: Synthetic Strategies: Building the Piperazine Core and its Analogs

The synthesis of piperazine derivatives often involves multi-step sequences. Key strategies include the formation of the piperazine ring itself and the subsequent functionalization of its nitrogen atoms.

Synthesis of Key Piperazine-Based Drugs

-

Aripiprazole: A common synthetic route involves the N-alkylation of 1-(2,3-dichlorophenyl)piperazine with 7-(4-halobutoxy)-3,4-dihydroquinolin-2-one. The latter intermediate is typically prepared from 7-hydroxy-3,4-dihydroquinolinone.

Illustrative Synthetic Scheme for Aripiprazole:

-

Step 1: Preparation of 7-(4-bromobutoxy)-3,4-dihydroquinolin-2-one. 7-hydroxy-3,4-dihydroquinolin-2-one is reacted with 1,4-dibromobutane in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., DMF).

-

Step 2: N-alkylation. The product from Step 1 is then reacted with 1-(2,3-dichlorophenyl)piperazine in the presence of a base (e.g., sodium carbonate) and a solvent (e.g., ethanol) to yield aripiprazole.

-

-

Olanzapine: The synthesis of olanzapine can be achieved through the condensation of 4-amino-2-methyl-10H-thieno[2,3-b][9]benzodiazepine with N-methylpiperazine. Various solvent systems and catalysts have been explored to optimize the yield and purity of this reaction.[7]

Section 5: Pharmacokinetics and Metabolism: The Journey of a Drug in the Body

The absorption, distribution, metabolism, and excretion (ADME) properties of piperazine derivatives are critical for their therapeutic success.

-

Metabolism: Arylpiperazines are extensively metabolized, primarily by the cytochrome P450 (CYP) enzyme system in the liver.[10] Common metabolic pathways include N-dealkylation, hydroxylation, and oxidation. The metabolites formed may be active or inactive. For example, aripiprazole is metabolized to dehydroaripiprazole, which is also pharmacologically active.[10]

-

Pharmacokinetic Profiles: The pharmacokinetic properties of arylpiperazines can vary significantly depending on their specific chemical structure. Factors such as lipophilicity and the presence of specific functional groups can influence their oral bioavailability, brain penetration, and half-life.

Conclusion: The Future of Piperazine Derivatives in Neuropharmacology

The piperazine scaffold continues to be a rich source of novel neuropharmacological agents. Future research will likely focus on the development of compounds with improved selectivity for specific receptor subtypes to enhance therapeutic efficacy and minimize side effects. The exploration of "biased agonism," where ligands preferentially activate certain downstream signaling pathways over others at the same receptor, holds significant promise for fine-tuning the pharmacological actions of piperazine derivatives. Furthermore, a deeper understanding of the genetic factors influencing drug metabolism and response will pave the way for a more personalized approach to treatment with these important therapeutic agents.

References

- Glennon, R. A., et al. "Structure-activity relationships for the binding of arylpiperazines and arylbiguanides at 5-HT3 serotonin receptors." Journal of medicinal chemistry 39.1 (1996): 314-322.

- Bożek, A., et al. "Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands." Molecules 26.22 (2021): 6934.

- Gadekar, P. K., et al. "Development and Validation of a Robust QSAR Model For Piperazine and Keto Piperazine Derivatives as Renin Inhibitors." The Open Pharmaceutical Sciences Journal 11.1 (2018).

- Podlewska, S., et al.

- Wang, L., et al. "Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities." Chemical biology & drug design 75.3 (2010): 289-301.

- González-Gómez, J. C., et al. "New arylpiperazine derivatives with high affinity for alpha1A, D2 and 5-HT2A receptors." Bioorganic & medicinal chemistry letters 13.2 (2003): 175-178.

- Leopoldo, M., et al. "Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties." Molecules 26.11 (2021): 3197.

- Yuan, Y., et al. "Design, Synthesis, and Structure–Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines: Insights into Structural Features Contributing to Dopamine D3 versus D2 Receptor Subtype Selectivity." Journal of medicinal chemistry 57.17 (2014): 7273-7288.

- Karakonstantis, E., et al. "Antipsychotic Drugs: From Receptor-binding Profiles to Metabolic Side Effects." Current molecular medicine 19.8 (2019): 517-533.

- Berardi, F., et al. "Mixed 5-HT1A/D-2 activity of a new model of arylpiperazines: 1-aryl-4-[3-(1,2-dihydronaphthalen-4-yl)-n-propyl]piperazines. 1. Synthesis and structure-activity relationships." Journal of medicinal chemistry 37.1 (1994): 113-120.

- Rathi, E., et al. "Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry." ChemistryOpen 11.8 (2022): e202200086.

- Szafran, K., et al. "Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties." Journal of medicinal chemistry 64.15 (2021): 11466-11486.

- Berardi, F., et al. "Mixed 5-HT1A/D-2 activity of a new model of arylpiperazines: 1-aryl-4-[3-(1,2-dihydronaphthalen-4-yl)-n-propyl]piperazines. 1. Synthesis and structure-activity relationships." Journal of medicinal chemistry 37.1 (1994): 113-120.

- Liu, Y., et al. "Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway." Journal of enzyme inhibition and medicinal chemistry 38.1 (2023): 2200888.

- Usher, L., et al. "A chemical genetic approach identifies piperazine antipsychotics as promoters of CNS neurite growth on inhibitory substrates." Molecular and cellular neurosciences 49.3 (2012): 341-350.

- Choo, H. Y., & Chung, B. J. "3D QSAR studies on new piperazine derivatives with antihistamine and antibradykinin effects." Archives of pharmacal research 23.4 (2000): 324-328.

- Can, A., et al. "The mouse forced swim test." Journal of visualized experiments: JoVE 58 (2011): e3638.

- Eurofins. "5-HT1A Human Serotonin GPCR Cell Based Agonist cAMP LeadHunter Assay." eurofinsdiscoveryservices.com.

- Caccia, S. "N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed." Current drug metabolism 8.6 (2007): 612-622.

- Popa, M., et al. "Crystal structures of dual dopamine D2 and serotonin 5-HT1A active arylpiperidinyl-2(1H)-3,4-dihydroquinolinones." Journal of Molecular Structure 1141 (2017): 484-496.

- Castagné, V., Porsolt, R. D., & Moser, P. "The mouse forced swim test." Current protocols in pharmacology Chapter 5 (2009): Unit-5.

- Rathi, E., et al. "Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry." ChemistryOpen 11.8 (2022): e202200086.

-

Singh, H., & Kumar, M. "CNS - Antipsychotics." SlideShare, 18 May 2017, .

- Komada, M., Takao, K., & Miyakawa, T. "Elevated plus maze for mice." Journal of visualized experiments: JoVE 50 (2011): e2681.

- Gifford Bioscience. "Radioligand Binding Assay Protocol." giffordbioscience.com.

- BMG LABTECH. "Dopamine d2 receptor HTRF binding kinetics." bmglabtech.com.

- Can, A., et al. "The mouse forced swim test." Journal of visualized experiments: JoVE 58 (2011): e3638.

- Multispan, Inc. "5-HT1A RECEPTOR - C1319a." multispaninc.com.

- Revvity. "DOPAMINE D2 LABELED CELLS." revvity.com.

- MDPI. "Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach." mdpi.com.

- Eurofins. "cAMP Hunter™ Human HTR1A (5-HT1A) Gi Cell-Based Assay Kit (CHO-K1)." eurofinsdiscoveryservices.com.

- Wikipedia. "Piperazine." en.wikipedia.org.

- protocols.io.

- Wolska, J., & Cybulski, J. "Recent Approaches to the Synthesis of Aripiprazole – A New Generation Antypsychotic Drug." Current Organic Synthesis 11.4 (2014): 584-595.

- Di Stefano, M., et al. "Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoacylglycerol lipase (MAGL) inhibitors." European journal of medicinal chemistry 263 (2024): 115916.

- Google Patents. "Process for the preparation of olanzapine.

- Jove. "Mouse Forced Swim Test l Protocol Preview." jove.com.

- PubMed. "Serotonin 5-HT1A receptor activation increases cyclic AMP formation in the rat hippocampus in vivo." pubmed.ncbi.nlm.nih.gov.

- ResearchGate. "Discovery of Arylpiperazines with Broad‐Spectrum Antimicrobial Activity and Favorable Pharmacokinetic Profiles | Request PDF.

- Colabufo, N. A., et al. "Mixed 5-HT1A/D-2 activity of a new model of arylpiperazines: 1-aryl-4-[3-(1,2-dihydronaphthalen-4-yl)-n-propyl]piperazines. 1. Synthesis and structure-activity relationships." Journal of medicinal chemistry 37.1 (1994): 113-120.

Sources

- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. CNS - Antipsychotics | PPTX [slideshare.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Structure-activity relationships for the binding of arylpiperazines and arylbiguanides at 5-HT3 serotonin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ijrrjournal.com [ijrrjournal.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. New arylpiperazine derivatives with high affinity for alpha1A, D2 and 5-HT2A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoacylglycerol lipase (MAGL) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Mixed 5-HT1A/D-2 activity of a new model of arylpiperazines: 1-aryl-4-[3-(1,2-dihydronaphthalen-4-yl)-n-propyl]piperazines. 1. Synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Rational Design & Evaluation of Piperazine-Based Antimicrobials

[1]

Introduction: The Renaissance of a Privileged Scaffold

While historically recognized as an anthelmintic agent (e.g., piperazine citrate), the piperazine scaffold (1,4-diazacyclohexane) has evolved into a "privileged structure" in modern medicinal chemistry.[1][2][3] Its rigid, six-membered heterocyclic ring containing two nitrogen atoms serves as an ideal linker, offering defined spatial geometry and multiple hydrogen-bonding acceptors/donors.[1][3]

In the context of the antimicrobial resistance (AMR) crisis, piperazine derivatives are no longer just worming agents; they are critical moieties in fluoroquinolones (e.g., ciprofloxacin) and emerging as potent Efflux Pump Inhibitors (EPIs) capable of reversing multi-drug resistance (MDR) in Gram-negative bacteria.[1]

This guide outlines a technical workflow for investigating these compounds, moving from rational Structure-Activity Relationship (SAR) design to biological validation and mechanistic elucidation.

Chemical Foundation: Structure-Activity Relationship (SAR)

The pharmacological versatility of piperazine lies in its N1 and N4 substitution points.[1] Researchers must understand how modifications at these positions dictate antimicrobial potency versus toxicity.[1]

Key SAR Principles

-

Lipophilicity (N-Substitution): Attaching lipophilic aryl or thioaryl groups to the N1 position enhances membrane permeability, crucial for targeting Gram-positive bacteria like S. aureus.[1]

-

Electron Modulation: Electron-withdrawing groups (e.g., -CF3, -NO2) on phenyl rings attached to the piperazine often increase antimicrobial activity by altering the pKa and stability of the molecule.[1]

-

Linker Function: The piperazine ring acts as a spacer.[1] In fluoroquinolones, the C7-piperazinyl group improves the spectrum of activity against Gram-negative bacteria by influencing DNA gyrase binding.[1]

Visualization: Piperazine SAR Logic

Figure 1: Strategic functionalization points on the piperazine ring for antimicrobial optimization.

Workflow I: Antimicrobial Susceptibility Profiling

Before mechanistic study, the bacteriostatic and bactericidal baselines must be established using standardized protocols.[1]

Protocol: Broth Microdilution (MIC/MBC)

Objective: Determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). Standard: CLSI M07-A10 / EUCAST guidelines.

Materials

-

Müller-Hinton Broth (MHB), cation-adjusted.[1]

-

96-well microtiter plates (polystyrene, round bottom).[1]

-

Test Compound (stock solution in DMSO).[1]

-

Control Strain: E. coli ATCC 25922 or S. aureus ATCC 29213 (Required for self-validation).[1]

Step-by-Step Methodology

-

Inoculum Prep: Prepare a bacterial suspension (0.5 McFarland standard) and dilute 1:100 in MHB to achieve

CFU/mL. -

Compound Dilution: Add 100 µL of MHB to columns 2–12. Add 200 µL of test compound (at

max concentration) to column 1. Perform serial 2-fold dilutions from column 1 to 10. -

Controls (Self-Validation):

-

Column 11 (Growth Control): Bacteria + Broth + Solvent (DMSO).[1]

-

Column 12 (Sterility Control): Broth only.

-

-

Incubation: Add 100 µL of bacterial inoculum to columns 1–11. Incubate at 37°C for 16–20 hours.

-

Readout: MIC is the lowest concentration with no visible turbidity.[1]

-

MBC Determination: Plate 10 µL from clear wells onto agar. MBC is the concentration killing

of the initial inoculum.[1]

Data Interpretation Table

| Metric | Result | Interpretation |

| MIC | Potent antimicrobial candidate.[1][4] | |

| MIC | Moderate activity; may need structural optimization.[1] | |

| MBC/MIC Ratio | Bactericidal (Kills bacteria).[1][4] | |

| MBC/MIC Ratio | Bacteriostatic (Inhibits growth only).[1] |

Workflow II: Mechanistic Elucidation (Efflux Pump Inhibition)

One of the most promising applications of piperazine derivatives is reversing resistance by inhibiting bacterial efflux pumps (e.g., NorA in S. aureus or AcrAB-TolC in E. coli).[1]

Protocol: Ethidium Bromide (EtBr) Accumulation Assay

Objective: Assess if the piperazine compound blocks efflux pumps, causing fluorescent EtBr to accumulate inside the cell.[1]

Methodology

-

Preparation: Grow bacteria to mid-log phase (

). Wash and resuspend in PBS.[1][5] -

Loading: Add Ethidium Bromide (final conc. 1–2 µg/mL) and the test piperazine compound (at

MIC). -

Positive Control: Use Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) or Reserpine (known efflux inhibitors).[1]

-

Measurement: Monitor fluorescence (Excitation: 530 nm, Emission: 590 nm) every 60 seconds for 30 minutes.

-

Result: An increase in fluorescence compared to the untreated control indicates Efflux Pump Inhibition (EPI).[1]

Visualization: Efflux Pump Inhibition Mechanism

Figure 2: Mechanism of Action where piperazine derivatives block efflux pumps, preventing antibiotic expulsion.[1]

Workflow III: Safety & Selectivity (Cytotoxicity)

A potent antimicrobial is useless if it lyses human cells.[1] The Selectivity Index (SI) is the gold standard metric for drug viability.[1]

Protocol: MTT Viability Assay

Objective: Determine the Cytotoxic Concentration 50% (

-

Seeding: Seed cells (

cells/well) in 96-well plates and incubate for 24h. -

Treatment: Treat with serial dilutions of the piperazine compound.

-

Dye Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).[1] Viable mitochondria convert MTT to purple formazan.[1]

-

Solubilization: Dissolve crystals in DMSO and read absorbance at 570 nm.

-

Calculation:

Threshold: An SI

References

-

RSC Advances (2021). Piperazine based antimicrobial polymers: a review. (Discusses membrane disruption mechanisms).

-

International Journal of Current Microbiology and Applied Sciences (2024). Antimicrobial Activity of Novel Piperazine Molecules. (Details on compound RL-308 and MIC protocols).

-

National Institutes of Health (2011). Ethidium bromide MIC screening for enhanced efflux pump gene expression.[1] (Validation of the EtBr cartwheel method).

-

Asian Pacific Journal of Health Sciences (2022). Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review. (Overview of N-substituted derivatives).

-

Der Pharma Chemica (2012). A valuable insight into recent advances on antimicrobial activity of piperazine derivatives.[1][6] (SAR and Ciprofloxacin comparisons).[1][2][6][7]

Sources

- 1. ijbpas.com [ijbpas.com]

- 2. Piperazine based antimicrobial polymers: a review - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00341K [pubs.rsc.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. ijcmas.com [ijcmas.com]

- 5. mdpi.com [mdpi.com]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. apjhs.com [apjhs.com]

The Technical Guide to Unlocking the Antiparasitic Potential of GABA Receptor Interacting Compounds

A Senior Application Scientist's In-depth Guide for Researchers and Drug Development Professionals

Introduction: The Critical Role of GABA Receptors in Parasite Neuromuscular Control

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the nervous systems of both vertebrates and invertebrates.[1] In parasites such as nematodes, flatworms, and insects, GABAergic signaling is essential for fundamental life processes, including locomotion, feeding, and reproduction.[1][2] This reliance on GABA-mediated inhibition presents a strategic vulnerability that has been successfully exploited in the development of a range of potent antiparasitic agents.

GABA exerts its effects by binding to two main classes of receptors: ionotropic GABA-A receptors and metabotropic GABA-B receptors.[1][3] The vast majority of antiparasitic compounds that interact with the GABAergic system target the GABA-A receptor, a ligand-gated ion channel.[4] These receptors are part of the Cys-loop superfamily of pentameric ligand-gated ion channels (pLGICs), which also includes nicotinic acetylcholine, glycine, and 5-HT3 receptors.[5] Upon binding GABA, the channel opens, allowing the influx of chloride ions, which hyperpolarizes the neuron and makes it less likely to fire an action potential, leading to muscle relaxation or paralysis.[3]